

# Application Notes and Protocols: Methyl 2-amino-3,5-dibromobenzoate in Medicinal Chemistry

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## Compound of Interest

**Compound Name:** Methyl 2-amino-3,5-dibromobenzoate

**Cat. No.:** B1581524

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## Introduction: The Strategic Value of a Halogenated Scaffold

In the landscape of modern drug discovery, the selection of starting materials and core scaffolds is a critical determinant of a program's success. **Methyl 2-amino-3,5-dibromobenzoate** is a deceptively simple molecule that offers a remarkable convergence of chemical functionalities, making it a highly strategic building block for medicinal chemists. Its structure, featuring a nucleophilic amine, a modifiable ester, and two strategically positioned bromine atoms, provides a versatile platform for generating molecular diversity and exploring structure-activity relationships (SAR).

The bromine atoms are not merely passive substituents; they are functional handles for modern cross-coupling reactions, enabling the precise installation of aryl, heteroaryl, or alkyl groups. The ortho-amino benzoate core is a well-established pharmacophore found in numerous bioactive compounds. This guide provides an in-depth exploration of **Methyl 2-amino-3,5-dibromobenzoate**, detailing its synthesis, properties, and proven applications as a key intermediate in the synthesis of complex therapeutic agents.

# Section 1: Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity of this reagent. It is a solid crystalline substance with a melting point of 89-91 °C.[1][2]

Table 1: Physicochemical and Safety Data for **Methyl 2-amino-3,5-dibromobenzoate**

Property	Value	Source
CAS Number	606-00-8	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> Br <sub>2</sub> NO <sub>2</sub>	[2][3][4]
Molecular Weight	308.95 g/mol	[2][3]
Appearance	White to off-white solid crystals	[1][2]
Melting Point	89-91 °C (lit.)	[1][2]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[2]
Hazard Codes	H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)	[5]
Personal Protective Equipment	Dust mask type N95 (US), Eyeshields, Gloves	[5]

# Section 2: Synthesis Protocol

The most common and reliable method for preparing **Methyl 2-amino-3,5-dibromobenzoate** is through the direct bromination of Methyl 2-aminobenzoate (Methyl anthranilate). The choice of a brominating agent and solvent system is critical for achieving high yield and purity.

## Protocol 2.1: Synthesis via Direct Bromination

This protocol describes the bromination using molecular bromine in an acetic acid medium. Acetic acid serves to moderate the reactivity of bromine and facilitate a controlled reaction.

**Materials:**

- Methyl 2-aminobenzoate
- Glacial Acetic Acid
- Bromine ( $\text{Br}_2$ )
- Water ( $\text{H}_2\text{O}$ )
- Round-bottomed flask, magnetic stirrer, dropping funnel, ice bath

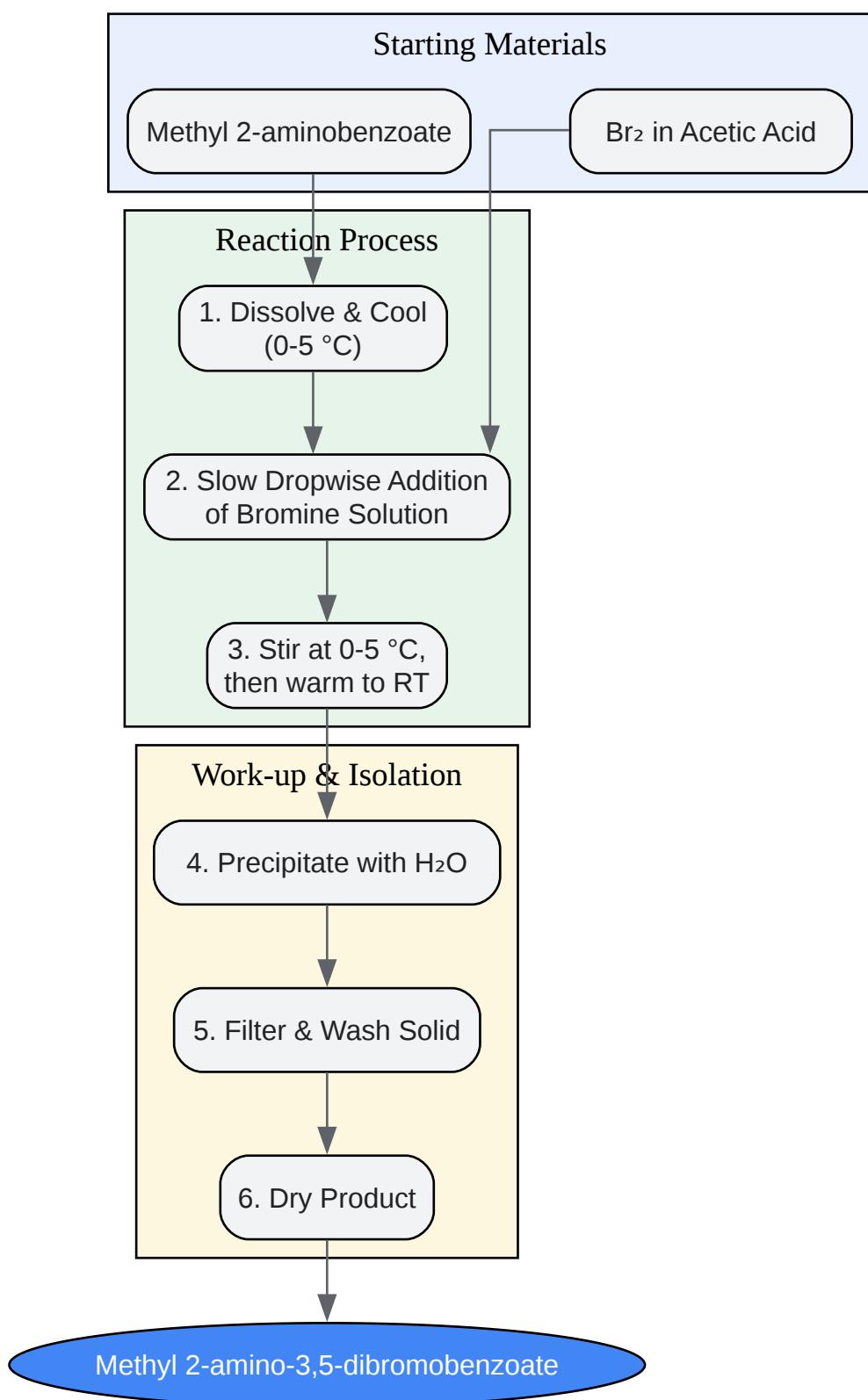
**Step-by-Step Procedure:**

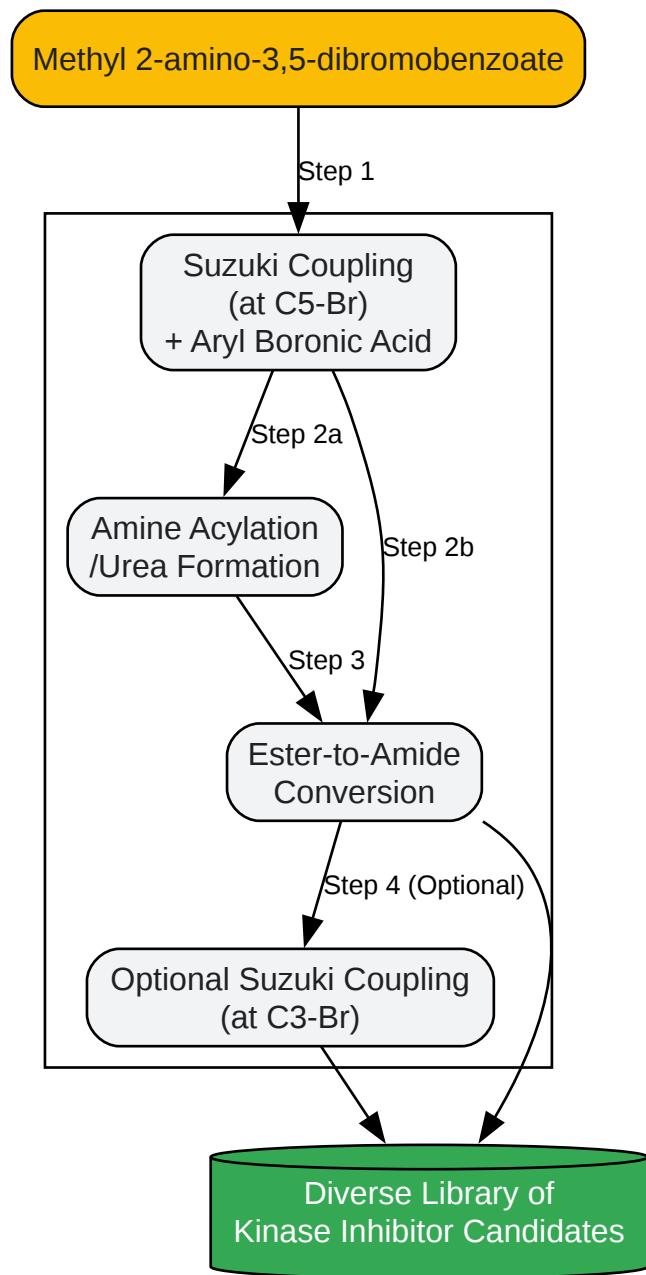
- **Dissolution:** In a 500 mL round-bottomed flask, dissolve Methyl 2-aminobenzoate (0.18 mol) in acetic acid (50 mL). Cool the mixture to 0–5 °C using an ice bath with continuous stirring. [\[6\]](#)
- **Bromine Addition:** Prepare a solution of bromine (0.18 mol) in acetic acid (1:1 by volume).[\[6\]](#) Add this solution dropwise to the cooled mixture of Methyl 2-aminobenzoate over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent over-bromination or side product formation.
- **Reaction:** After the complete addition of bromine, continue stirring the mixture at 0–5 °C for one hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.[\[6\]](#)
- **Precipitation:** Add water (100 mL) to the reaction mixture to precipitate the product.[\[6\]](#) The dibrominated product is significantly less soluble in the aqueous acetic acid solution than the starting material.
- **Isolation and Purification:** Filter the resulting solid, wash it thoroughly with water (2 x 50 mL) to remove residual acid and salts, and dry the product at 60-80 °C for 5 hours.[\[6\]](#) This typically yields the target compound with high purity (>98%).

**Causality and Insights:**

- The cooling to 0-5 °C is essential to control the rate of the electrophilic aromatic substitution, minimizing the formation of undesired isomers or tri-brominated species.

- The amino group is a strong activating group, directing the electrophilic bromine to the ortho and para positions. As the para position is already substituted with the methyl ester (relative to the ring position), bromination occurs at the available ortho (position 3) and para (position 5) positions relative to the activating amino group.



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